2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]
Description
2',7'-Bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] is a spirobifluorene (SBF)-based compound characterized by its unique bis-spiro architecture. The molecule features two 9,9′-spirobifluorene moieties attached at the 2' and 7' positions of a central SBF core, creating a three-dimensional, rigid structure. This design enhances steric hindrance, reduces molecular aggregation, and improves thermal stability . The compound’s extended π-conjugation and anisotropic charge transport properties make it suitable for optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .
Properties
IUPAC Name |
2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDFHGPJXDFXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H44 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the condensation of fluorenone with phenyl-substituted fluorene derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or by using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions usually involve heating the mixture to temperatures between 110-140°C, followed by purification steps to isolate the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The industrial methods aim to maintain the structural integrity of the spirobifluorene core while ensuring high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the fluorene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and detection of metal ions like zinc.
Polymer Chemistry: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its ability to facilitate efficient charge transport. The spirobifluorene structure provides a rigid framework that minimizes non-radiative decay pathways, thereby enhancing the photophysical properties of the material. This makes it an ideal candidate for use in optoelectronic devices .
Comparison with Similar Compounds
Structural and Thermal Stability Comparisons
Key Observations :
Charge Transport and Device Performance
- SP2: Demonstrates efficient hole injection in OLEDs due to phenothiazine’s electron-rich nature, achieving 38.41 cd/A current efficiency .
- Spiro-carbazole : Outperforms Spiro-OMeTAD in PSCs (22.01% vs. 21.12% PCE) owing to deeper HOMO levels (-5.41 eV) and enhanced moisture resistance .
- Target Compound : The bis-spiro core may enable balanced hole/electron transport, but experimental data are needed to confirm its efficacy.
Electron-Transporting Materials (ETLs)
Key Observations :
- Electron-deficient groups (triazine, pyrimidine) in SBFTrz, SBFBTP, and SBFBFP enhance electron affinity, making them effective ETLs .
- The target compound’s bis-spiro structure could theoretically improve electron mobility if functionalized with similar electron-withdrawing groups.
Host Materials in OLEDs
| Compound | Substituents/Modifications | Device Performance (EQE/Current Efficiency) |
|---|---|---|
| CzFA | Carbazole-diphenylamine | 27.8 cd/A, 21.8 lm/W |
| NPB (Reference) | Naphthylphenylbiphenylamine | 32.83 cd/A, 13.7 lm/W |
Key Observations :
- CzFA’s spirobifluorene-carbazole hybrid structure enhances bipolar charge transport, outperforming NPB in power efficiency (21.8 vs. 13.7 lm/W) .
- The target compound’s bis-spiro core could further optimize host-guest energy alignment in emissive layers.
Chiral and Luminescent Derivatives
Biological Activity
2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] (often abbreviated as TSBF) is a complex organic compound characterized by its unique spirobifluorene structure. This compound has garnered attention in various fields, particularly in materials science and organic electronics due to its potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Molecular Characteristics
- Molecular Formula : CH
- Molecular Weight : 945.15 g/mol
- CAS Number : 518997-91-6
Anticancer Properties
Recent studies have explored the anticancer potential of spirobifluorene derivatives, including TSBF. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A notable study investigated the effects of TSBF on human breast cancer cells (MCF-7). The findings indicated that TSBF significantly reduced cell viability in a dose-dependent manner. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This data suggests that TSBF may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, TSBF has been evaluated for its antimicrobial activity. Preliminary tests against various bacterial strains revealed that the compound exhibits moderate antibacterial effects.
Case Study: Antibacterial Testing
A study assessed the antibacterial efficacy of TSBF against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
These results indicate that TSBF has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
The biological activity of TSBF can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : TSBF induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : The compound affects cell cycle progression, particularly at the G0/G1 phase.
- Membrane Disruption : In microbial cells, TSBF may disrupt membrane integrity, contributing to its antibacterial effects.
Q & A
Q. What are the key synthetic routes for 2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene], and what methodological challenges arise during its preparation?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging halogenated spirobifluorene precursors (e.g., 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene]) and boronic ester derivatives. Key steps include:
- Halogenation : Bromination of fluorenone intermediates using Sandmeyer reactions or direct bromination .
- Coupling : Palladium-catalyzed coupling with arylboronic esters under inert conditions. Solvent choice (e.g., chloroform over THF) is critical to avoid side reactions like dibromination .
- Purification : Column chromatography or recrystallization to isolate the product. Challenges include low solubility of intermediates (e.g., tetra-Li+ salts) and sensitivity of boronic esters to hydrolysis .
Q. How are structural and purity characteristics of this compound validated in academic research?
Standard characterization methods include:
- NMR spectroscopy : Assigning proton environments to confirm substitution patterns and spiro-conformation .
- Elemental analysis : Verifying C/H/N ratios to assess purity .
- Mass spectrometry (GC-MS or MALDI-TOF) : Confirming molecular weight and detecting trace impurities (e.g., residual solvents) .
- Solubility testing : Ensuring compatibility with device fabrication solvents (e.g., toluene, chlorobenzene) .
Q. What role does the spirobifluorene core play in optoelectronic properties?
The 9,9'-spirobi[fluorene] core imposes a rigid, orthogonal structure that prevents π-π stacking, enhancing morphological stability in thin films. This rigidity also elevates the triplet energy (E~T~ ~2.7 eV), making it suitable as a host material for blue phosphorescent OLEDs . Substitution at the 2,7-positions with aryl groups further modifies charge transport properties .
Advanced Research Questions
Q. How do substituent modifications at the 2,7-positions influence charge transport and device performance?
Substituents like carbazole or methoxy groups alter HOMO/LUMO levels and intermolecular interactions:
- Electron-rich groups (e.g., 4-PhCz-SBF) : Lower HOMO levels (-5.4 eV) improve hole injection in OLEDs .
- Steric hindrance : Bulky substituents reduce aggregation-induced quenching, enhancing photoluminescence quantum yield (PLQY) up to 90% in solid state .
- Device integration : In OLEDs, 2',7'-bis-substituted derivatives achieve external quantum efficiencies (EQE) >3% with turn-on voltages <3 V . Methodologically, time-resolved electroluminescence and cyclic voltammetry are used to correlate structure with performance .
Q. How can contradictions in thermal stability data between TGA and DSC be resolved?
Discrepancies may arise from:
- Decomposition pathways : TGA detects mass loss, while DSC measures enthalpy changes. For example, some spirobifluorenes show exothermic decomposition in DSC before significant mass loss in TGA .
- Sample preparation : Residual solvents (e.g., ethanol in MOF synthesis) can lower observed thermal stability . Mitigation involves rigorous drying and dynamic vacuum treatment before analysis .
Q. What strategies optimize the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand?
The tetracarboxylate derivative 4,4',4'',4'''-(9,9'-spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid is used to construct MOFs with high surface areas (~1,000 m²/g):
- Solvothermal synthesis : Cu(II) paddle-wheel nodes are assembled in EtOH/H2O under reflux. Open metal sites enhance gas (H2) uptake .
- Activation protocols : Supercritical CO2 drying preserves pore structure, avoiding collapse observed with thermal activation .
Q. How do solvent polarity and reaction temperature affect Suzuki coupling yields for halogenated precursors?
- Polar aprotic solvents (DMF, THF) : Increase reaction rates but may promote deboronation side reactions. Chloroform improves selectivity for mono-brominated products .
- Temperature : Elevated temperatures (>80°C) accelerate coupling but risk spiro-core degradation. Optimized conditions (60–70°C, 24–48 hrs) balance yield (75–86%) and stability .
Q. What advanced spectroscopic techniques resolve ambiguities in NMR assignments for substituted spirobifluorenes?
- 2D NMR (COSY, NOESY) : Correlates proton environments in crowded spectra (e.g., overlapping aryl signals) .
- DFT calculations : Predicts chemical shifts for comparison with experimental data, resolving ambiguities in substituent positioning .
Methodological Considerations
- Controlled atmosphere synthesis : Use Schlenk lines for oxygen-sensitive intermediates (e.g., boronic esters) .
- Device fabrication : Spin-coating under nitrogen gloveboxes prevents oxidation of emissive layers .
- Data interpretation : Cross-reference XRD with molecular dynamics simulations to validate crystal packing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
